molecular formula C6H3N5O B13807271 Acetamide,2-cyano-2-[(dicyanomethylene)amino]-

Acetamide,2-cyano-2-[(dicyanomethylene)amino]-

Cat. No.: B13807271
M. Wt: 161.12 g/mol
InChI Key: IRKOYAWZSISOIY-UHFFFAOYSA-N
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Description

This product is the chemical compound Acetamide,2-cyano-2-[(dicyanomethylene)amino]- with the CAS Registry Number 53909-47-0 . As a specialist chemical supplier, we provide this compound in high purity for research and development purposes. ⚠️ Intended Use and Handling: This product is designated For Research Use Only (RUO) . It is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or any personal use. 🔬 Research Applications: The specific research applications, mechanism of action, and full physicochemical properties for this compound are not fully detailed in public sources. Based on its complex molecular structure featuring multiple nitrile and amide functional groups, it may be of interest in advanced synthetic organic chemistry, potentially as a building block for the synthesis of heterocyclic compounds or functional materials. Researchers are encouraged to contact our technical support team for detailed specifications and potential use cases. ☑️ Quality Assurance: We are committed to providing researchers with reliable and high-quality chemical tools. Please inquire for specific certificate of analysis data, shipping information, and custom synthesis options.

Properties

Molecular Formula

C6H3N5O

Molecular Weight

161.12 g/mol

IUPAC Name

2-cyano-2-(dicyanomethylideneamino)acetamide

InChI

InChI=1S/C6H3N5O/c7-1-4(2-8)11-5(3-9)6(10)12/h5H,(H2,10,12)

InChI Key

IRKOYAWZSISOIY-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C(=O)N)N=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Nitrosation of Cyanoacetamide to Form 2-Cyano-2-hydroxyiminoacetamide

  • Reaction: Cyanoacetamide is reacted with sodium nitrite (NaNO2) in the presence of a controlled amount of acid or acetic acid to produce 2-cyano-2-hydroxyiminoacetamide (an oxime derivative).
  • Conditions: The reaction is typically carried out at low temperatures (0–20 °C) to avoid cyclization and decomposition.
  • Advantages: Using less than stoichiometric acid reduces waste and improves yield by minimizing side reactions.
  • References: This method is well documented in patent US3919284A and related literature, where the sodium salt of 2-cyano-2-hydroxyiminoacetamide is isolated and further processed.

Alkylation of 2-Cyano-2-hydroxyiminoacetamide Salts

  • Process: The sodium salt of 2-cyano-2-hydroxyiminoacetamide undergoes alkylation using alkylating agents such as dimethyl sulfate under controlled pH (7–9) and temperature (10–80 °C).
  • Outcome: This step introduces alkyl groups, facilitating the formation of derivatives like Acetamide, 2-cyano-2-[(dicyanomethylene)amino]-.
  • Isolation: The product is isolated by cooling, filtration, and drying.
  • Significance: This method avoids isolation of intermediate oximes, streamlining the synthesis.

Base-Catalyzed Conversion of 2-Cyano-2-oximino-acetamides

  • Reaction: Starting from 2-cyano-2-oximino-acetamide derivatives, treatment with bases (organic or inorganic) at temperatures between 0 °C and 100 °C produces salts, which upon further reaction yield the target compound.
  • Details: The process can involve alkali metal salts (e.g., sodium ethylate) and alkylating agents like dimethyl sulfate.
  • Reaction Medium: Organic solvents such as acetone or ethanol are used.
  • Advantages: The starting materials are easily accessible and can be prepared in pure form, allowing for high yield and purity.
  • References: This method is described in patent US4841086A, which emphasizes the production of fungicidal 2-cyano-2-oximino-acetamide derivatives.

Catalytic Hydrogenation of Nitroso Intermediates

  • Process: Hydroxyimino cyanoacetamide intermediates formed by nitrosation are catalytically hydrogenated to amino cyanoacetamide derivatives.
  • Catalysts: Platinum catalysts are preferred over mercury-based ones due to environmental and industrial considerations.
  • Industrial Relevance: This method is suitable for large-scale production.
  • Reference: Patent HU225196B1 describes this process, highlighting its improvement over earlier mercury-catalyzed methods.

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Temperature Range Yield/Advantages References
Nitrosation of Cyanoacetamide Sodium nitrite, acetic acid (sub-stoichiometric) 0–20 °C High yield, reduced waste, avoids cyclization
Alkylation of 2-cyano-2-hydroxyiminoacetamide salts Dimethyl sulfate, pH 7–9, 10–80 °C 10–80 °C Direct alkylation without isolation
Base-catalyzed conversion of 2-cyano-2-oximino-acetamides Alkali metal salts, dimethyl sulfate, acetone/ethanol 0–100 °C Easily accessible starting materials, high purity
Catalytic hydrogenation of nitroso intermediates Platinum catalyst, hydrogen gas Ambient to mild Suitable for industrial scale, environmentally safer

Research Discoveries and Notes

  • The nitrosation-alkylation sequence is critical for introducing the dicyanomethyleneamino group, which is essential for the biological activity of the compound.
  • The control of pH and temperature during nitrosation prevents unwanted cyclization and decomposition, improving overall yield.
  • The use of platinum catalysts in hydrogenation steps replaces hazardous mercury catalysts, aligning with green chemistry principles.
  • The starting materials such as cyanoacetamide and its salts can be prepared via known synthetic routes, including reaction with alkyl nitrites and alkali metal alcoholates.
  • The compound exists in geometrical isomers (E and Z) , which may influence its properties and require consideration during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-cyano-2-[(dicyanomethylene)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano groups into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the cyano groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₆N₄O
  • Molar Mass : Approximately 150.14 g/mol
  • Structural Features : The compound features a dicyanomethylene moiety that contributes to its reactivity.

Pharmaceutical Development

Acetamide, 2-cyano-2-[(dicyanomethylene)amino]- serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple types of reactions makes it valuable in drug development.

Potential Therapeutic Applications

Research indicates that compounds similar to acetamide, 2-cyano-2-[(dicyanomethylene)amino]- often exhibit significant biological activities. However, specific biological activities of this compound require further investigation to fully understand their therapeutic potential.

Synthetic Chemistry

The compound can participate in several chemical reactions due to the presence of multiple functional groups. For instance, it can react with sodium nitrite under acidic conditions to yield hydroxyimino derivatives. This versatility makes it a useful building block in synthetic chemistry.

Interaction Studies

Interaction studies involving acetamide, 2-cyano-2-[(dicyanomethylene)amino]- focus on its behavior in biological systems and its interactions with other molecules. Understanding these interactions is crucial for elucidating its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism by which Acetamide,2-cyano-2-[(dicyanomethylene)amino]- exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and biological activity. The amide group can also form hydrogen bonds, further affecting the compound’s properties.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Acetamide Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Groups Topological PSA (Ų) XLogP3-AA Key Applications/Reactivity
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- Not reported ~200–220 (estimated) Cyano, dicyanomethyleneamino ~100–110 (estimated) ~0.5 Potential heterocyclic synthesis
Acetamide,2-cyano-2-(2-oxazolidinylidene) (91-92-9) C₆H₇N₃O₂ 153.14 Cyano, oxazolidinone 88.1 -0.8 Unknown; high solubility (PSA >80)
2-cyano-2-[(4-fluorophenyl)hydrazono]acetamide C₉H₇FN₄O 206.06 Cyano, hydrazono, fluorophenyl 91.27 1.2 Agrochemical intermediates
Cyanoacetamide (107-91-5) C₃H₄N₂O 84.08 Cyano, amide 64.5 -0.9 Pharmaceuticals, dyes
2-Cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide C₁₂H₇Cl₂N₃OS 312.17 Cyano, thiazole, dichlorophenyl 97.5 3.5 Pesticide/antifungal agents
Acetamide,2-cyano-2-(9-hydroxy-5H-benzo[a]phenoxazin-5-ylidene) (118888-48-5) C₁₉H₁₁N₃O₃ 329.31 Cyano, benzo[a]phenoxazin, hydroxy ~120 (estimated) 2.8 Dyes or bioimaging probes

Biological Activity

Acetamide, 2-cyano-2-[(dicyanomethylene)amino]- is a complex organic compound that exhibits significant potential for various biological activities. This article explores its structural characteristics, synthesis methods, and notable biological effects based on diverse research findings.

Structural Characteristics

The compound is characterized by its unique combination of functional groups, including:

  • Acetamide Group : Contributes to the compound's solubility and reactivity.
  • Cyano Group : Enhances electron-withdrawing properties, influencing biological interactions.
  • Dicyanomethylene Moiety : Provides unique reactivity, allowing for various chemical transformations.

The molecular formula is C6H6N4OC_6H_6N_4O with a molar mass of approximately 150.14 g/mol. The presence of these functional groups positions the compound as a candidate for further biological studies.

Synthesis Methods

Synthesis of Acetamide, 2-cyano-2-[(dicyanomethylene)amino]- can be achieved through several methods:

  • Reaction with Carbonyl Compounds : A notable synthesis route involves the reaction of 2-aminoacetonitrile with carbonyl compounds under acidic conditions.
  • Hydroxyimino Derivatives Formation : The compound can react with sodium nitrite in acidic conditions to yield hydroxyimino derivatives, showcasing its versatility in synthetic chemistry.

Biological Activities

Research indicates that compounds similar to Acetamide, 2-cyano-2-[(dicyanomethylene)amino]- often exhibit significant biological activities. Key findings include:

Antimicrobial Activity

Studies have demonstrated that structurally related compounds exhibit varying degrees of antimicrobial activity. For instance, some derivatives have shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. In vitro tests using the agar well-diffusion method revealed moderate inhibitory effects against these pathogens .

Antioxidant Properties

Compounds featuring similar structural motifs have been evaluated for their antioxidant capabilities. These studies suggest that the presence of cyano and acetamide groups may contribute to the scavenging activity against free radicals, which is crucial for mitigating oxidative stress in biological systems .

Potential Therapeutic Applications

The unique structural features of Acetamide, 2-cyano-2-[(dicyanomethylene)amino]- suggest potential applications in drug discovery. Preliminary research indicates possible interactions with various biological targets, including enzymes and receptors involved in disease pathways. Further investigations into its mechanism of action are warranted to elucidate its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Acetamide, 2-cyano-2-[(dicyanomethylene)amino]-, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-cyanoacetamideContains amino and cyano groupsSimpler structure; less reactive
DicyanamideTwo cyano groupsStronger hydrogen bonding capabilities
N-Cyano-N-(4-methylphenyl)acetamideAromatic substitutionIncreased lipophilicity

Acetamide, 2-cyano-2-[(dicyanomethylene)amino]- stands out due to its combination of functionalities that provide unique reactivity and potential applications not found in simpler analogs.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a derivative closely related to Acetamide, 2-cyano-2-[(dicyanomethylene)amino]-. The results indicated significant inhibition against Pseudomonas aeruginosa, suggesting that similar compounds could be developed as antimicrobial agents .
  • Antioxidant Activity Assessment : Research focusing on the antioxidant properties demonstrated that derivatives containing cyano groups exhibited notable free radical scavenging activity, indicating their potential use in formulations aimed at reducing oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Acetamide,2-cyano-2-[(dicyanomethylene)amino]-, and how can reaction conditions be optimized?

  • Methodological Answer : A one-pot, two-step solution-phase synthesis is a viable approach, inspired by methods for structurally related cyanoacetamide derivatives. First, intermediate formation via nucleophilic aromatic substitution (SN_NAr) under basic conditions (e.g., K2_2CO3_3 in acetonitrile), followed by reductive cyclization using FeCl3_3 and Zn powder. Optimize yield by adjusting stoichiometry, temperature (room temperature to 60°C), and reaction time (24–48 hours). Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data inconsistencies be addressed?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm proton environments and carbon frameworks, FTIR for functional group analysis (e.g., cyano, amide), and single-crystal XRD for unambiguous stereochemical assignment. Resolve discrepancies (e.g., tautomeric forms) by cross-referencing with computational NMR chemical shift predictions (DFT) or variable-temperature NMR experiments .

Q. What safety protocols are essential when handling this compound, given limited toxicological data?

  • Methodological Answer : Assume acute toxicity (oral, dermal) and irritation potential. Use PPE (gloves, goggles), work in a fume hood, and implement spill containment measures. Refer to analogous cyanoacetamide safety data (e.g., H302, H315, H319 hazard codes) for risk mitigation. Store under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict reactivity and electronic properties, and what experimental validations are critical?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and reactive sites (e.g., cyano or dicyanomethylene groups). Validate predictions via X-ray crystallography (bond lengths/angles) and cyclic voltammetry (redox behavior). Compare computed IR/Raman spectra with experimental data to refine models .

Q. What strategies resolve contradictions in biological activity data, such as conflicting cytotoxicity or antioxidant results?

  • Methodological Answer : Standardize assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) with positive controls (e.g., ascorbic acid, doxorubicin). Validate cell line specificity and test concentration ranges (1–100 µM). Use statistical meta-analysis to identify outliers and probe structure-activity relationships (SAR) via substituent modifications .

Q. How does the compound’s electronic structure influence interactions with biological targets, and what in silico tools elucidate this?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to enzymes/receptors (e.g., antioxidant-related Nrf2 pathways). Pair with Molecular Dynamics (MD) simulations to assess stability of ligand-target complexes. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational findings .

Q. What analytical methods ensure purity and stability assessment under varying storage conditions?

  • Methodological Answer : Employ reverse-phase HPLC (C18 column, UV detection) for purity analysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 1 month) and track decomposition by LC-MS. Use TLC for rapid in-process checks during synthesis. Store lyophilized samples at -20°C under argon to prevent hydrolysis/oxidation .

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